molecular formula C11H16BrNO3S B12181532 4-Bromo-3-pentyloxybenzenesulfonamide

4-Bromo-3-pentyloxybenzenesulfonamide

Cat. No.: B12181532
M. Wt: 322.22 g/mol
InChI Key: WNBGFAMEGNPDMH-UHFFFAOYSA-N
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Description

4-Bromo-3-pentyloxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of benzenesulfonamide derivatives, which are widely investigated for their diverse biological activities and capacity to interact with multiple enzymatic targets . The core sulfonamide group is a established pharmacophore in drug discovery, known for its role in molecules with antibacterial, anticancer, and anti-inflammatory properties . The specific molecular architecture of this compound, featuring a bromo substituent and a pentyloxy side chain, makes it a valuable intermediate for synthetic chemists. It can be utilized in the design and synthesis of more complex molecules, such as hybrid structures combining the sulfonamide moiety with other bioactive heterocyclic systems like 1,2,4-triazoles or chalcones, which are explored for their enhanced efficacy against drug-resistant pathogens and various cancer cell lines . Research into analogous sulfonamide compounds has demonstrated their potential as enzyme inhibitors, including for targets like dihydropteroate synthase in antibacterial studies and epidermal growth factor receptor (EGFR) in oncology research . This reagent is intended for use in laboratory research to further explore these and other mechanisms of action. This compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16BrNO3S

Molecular Weight

322.22 g/mol

IUPAC Name

4-bromo-3-pentoxybenzenesulfonamide

InChI

InChI=1S/C11H16BrNO3S/c1-2-3-4-7-16-11-8-9(17(13,14)15)5-6-10(11)12/h5-6,8H,2-4,7H2,1H3,(H2,13,14,15)

InChI Key

WNBGFAMEGNPDMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Pentyloxybenzenesulfonamide

Precursor Synthesis and Functionalization Strategies

The synthesis of 4-Bromo-3-pentyloxybenzenesulfonamide (B1170859) fundamentally relies on the preparation of two key intermediates: a brominated phenol (B47542) that can be alkylated to introduce the pentyloxy group, and a substituted aniline (B41778) or a related precursor for the formation of the sulfonamide moiety.

Synthesis of Brominated Phenols and Their Alkylation (e.g., Pentyloxylation)

The initial step in one common pathway involves the bromination of a substituted phenol. For instance, the bromination of 3-methoxyphenol (B1666288) using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) can yield 4-bromo-3-methoxyphenol. A similar strategy could be employed starting with a suitable phenol precursor.

Alternatively, direct bromination of phenol can be achieved using bromine in carbon disulfide. prepchem.comorgsyn.org The reaction conditions, particularly temperature, play a crucial role in the regioselectivity of this reaction, with lower temperatures favoring the formation of the para-substituted product. prepchem.com Another approach involves the oxybromination of hydroxyaromatic compounds using oxygen and a bromine source in an acidic medium with a metal catalyst. google.com

Once the brominated phenol is obtained, the next critical step is the introduction of the pentyloxy group via an alkylation reaction, specifically a Williamson ether synthesis. This involves deprotonating the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a pentyl halide (e.g., 1-bromopentane).

A general procedure for the alkylation of a related compound, 3-bromo-4-hydroxybenzonitrile, involves reaction with 1-bromo-2-methylpropane (B43306) in the presence of a phase transfer catalyst like PEG-400. researchgate.net This method can be adapted for the pentyloxylation of a suitable brominated phenol.

Table 1: Representative Alkylation Reaction Conditions

Reactant Reagent Solvent Catalyst Temperature

Preparation of Substituted Anilines for Sulfonamide Formation

The formation of the sulfonamide group can be achieved through various routes. While the specific synthesis of an aniline precursor for this compound is not detailed in the provided results, general methods for aniline synthesis are well-established in organic chemistry. These often involve the reduction of a corresponding nitrobenzene (B124822) derivative. Therefore, a plausible route would involve the nitration of a 4-bromo-3-pentyloxybenzene intermediate, followed by reduction of the nitro group to an amine.

Strategies for Introducing the Sulfonyl Chloride Moiety

A crucial step in the synthesis is the introduction of the sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring. This is typically achieved through chlorosulfonation. For example, 4-bromotoluene (B49008) can be reacted with chlorosulfonic acid in a solvent like dichloromethane (B109758) to yield 4-bromo-toluene-3-sulfonyl chloride. chemicalbook.com This reaction is generally carried out at low temperatures. A similar strategy could be applied to a 1-bromo-2-pentyloxybenzene (B7807885) precursor.

Table 2: Representative Chlorosulfonation Reaction

Starting Material Reagent Solvent Temperature

Key Reaction Pathways for Benzenesulfonamide (B165840) Formation

The final steps in the synthesis of this compound involve the formation of the sulfonamide bond. This can be achieved through two primary pathways: sulfonylation of a pre-formed amine or amidation of a pre-formed sulfonyl chloride.

Sulfonylation Reactions with Bromo-pentyloxy-substituted Benzene Derivatives

This pathway would involve the reaction of a pre-synthesized 4-bromo-3-pentyloxyaniline with a sulfonylating agent. However, a more common and direct approach involves the use of the corresponding sulfonyl chloride.

Amidation Reactions for Sulfonamide Bond Formation

A widely used method for forming sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. In the context of synthesizing this compound, the key intermediate, 4-bromo-3-pentyloxybenzenesulfonyl chloride, would be reacted with ammonia.

The synthesis of a similar compound, 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide, proceeds by reacting 4-bromo-3-ethoxybenzenesulfonyl chloride with N,N-dipropylamine in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. evitachem.com This general method can be directly adapted to the synthesis of the target molecule by using ammonia instead of a substituted amine.

Table 3: General Conditions for Sulfonamide Formation

Sulfonyl Chloride Amine Solvent Base Temperature

By applying this principle, 4-bromo-3-pentyloxybenzenesulfonyl chloride would be dissolved in a suitable organic solvent, and then treated with ammonia gas or an aqueous ammonia solution to yield this compound. The reaction is typically carried out at or below room temperature.

Regioselectivity and Chemoselectivity in the Synthesis of this compound

The synthesis of this compound is predicated on a strategic sequence of reactions, likely commencing with a bifunctional starting material such as 3-hydroxybenzenesulfonamide (B1593927). A plausible synthetic route involves two primary transformations: the O-alkylation of the phenolic hydroxyl group, followed by the regioselective bromination of the aromatic ring. The success of this synthesis hinges on the precise control of selectivity in both of these key steps.

Controlling Bromination and Alkylation Specificity

Alkylation Chemoselectivity:

The initial step in the proposed synthesis is the etherification of 3-hydroxybenzenesulfonamide with a pentyl halide (e.g., 1-bromopentane) to form 3-pentyloxybenzenesulfonamide. This reaction presents a challenge in chemoselectivity. The starting material possesses two acidic protons: one on the phenolic hydroxyl group and two on the sulfonamide nitrogen. Alkylation could potentially occur at either the oxygen or the nitrogen atoms.

To ensure specific O-alkylation, the reaction conditions must be finely tuned. The use of a moderately weak base, such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724), generally favors the deprotonation of the more acidic phenolic hydroxyl group over the sulfonamide protons. The resulting phenoxide is a potent nucleophile that readily attacks the pentyl halide. In contrast, employing a very strong base like sodium hydride (NaH) could lead to the deprotonation of both sites, increasing the risk of N-alkylation and the formation of undesired byproducts. The inherent higher nucleophilicity of the phenoxide compared to the sulfonamide anion also contributes to the preference for O-alkylation under controlled conditions.

Bromination Regioselectivity:

The subsequent and most critical step for defining the final structure is the electrophilic aromatic bromination of the 3-pentyloxybenzenesulfonamide intermediate. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the benzene ring: the pentyloxy group (-OC₅H₁₁) and the sulfonamide group (-SO₂NH₂).

Pentyloxy Group: As an alkoxy group, it is a strongly activating, ortho, para-director.

Sulfonamide Group: This group is deactivating, but also an ortho, para-director.

The positions on the ring relative to the substituents are C2 (ortho to pentyloxy, meta to sulfonamide), C4 (para to pentyloxy, ortho to sulfonamide), and C6 (ortho to both pentyloxy and sulfonamide). The concerted directing effects of both groups strongly favor electrophilic attack at the C4 position. The pentyloxy group strongly activates the para position, while the sulfonamide group directs to the adjacent ortho position. Substitution at C6, while directed by both groups, is generally disfavored due to significant steric hindrance from the two adjacent bulky substituents. Therefore, the bromination is expected to proceed with high regioselectivity to yield the desired this compound.

Minimizing Side Reactions and Byproduct Formation

Careful management of reaction conditions is essential to minimize the formation of impurities.

During Alkylation: The primary side reactions are N-alkylation and potential O,N-dialkylation of the starting material. To suppress these pathways, a precise 1:1 stoichiometry between the 3-hydroxybenzenesulfonamide and the alkylating agent should be used. Running the reaction at a moderate temperature can also help improve selectivity by favoring the kinetically preferred O-alkylation pathway.

During Bromination: The most significant potential side reaction is polybromination, particularly the formation of a dibromo- product. The aromatic ring, being activated by the pentyloxy group, is susceptible to further electrophilic attack. To ensure mono-bromination, several strategies can be employed:

Choice of Brominating Agent: Using a milder brominating agent such as N-Bromosuccinimide (NBS) in place of elemental bromine (Br₂) can provide greater control and selectivity. organic-chemistry.orgnih.gov

Stoichiometric Control: The use of approximately one equivalent of the brominating agent is critical to prevent over-bromination.

Low-Temperature Conditions: Performing the reaction at reduced temperatures, for instance between 0°C and room temperature, decreases the reaction rate and enhances selectivity for the mono-brominated product. nih.gov

Optimization of Synthetic Yields and Purity Profiles

To transition from a theoretical route to a practical laboratory procedure, systematic optimization of reaction parameters is necessary to maximize yield and purity.

Reaction Parameter Tuning for Enhanced Efficiency

The efficiency of each synthetic step can be improved by methodically adjusting key variables. The following tables present hypothetical optimization studies for the two main reactions.

Table 1: Hypothetical Optimization of O-Alkylation of 3-Hydroxybenzenesulfonamide

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Hypothetical Yield of 3-Pentyloxybenzenesulfonamide (%)
1 K₂CO₃ (1.5) Acetone Reflux 12 75
2 K₂CO₃ (1.5) DMF 80 8 82
3 Cs₂CO₃ (1.5) Acetonitrile 60 10 88

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Hypothetical Optimization of Bromination of 3-Pentyloxybenzenesulfonamide

Entry Brominating Agent (equiv.) Solvent Temperature (°C) Time (h) Hypothetical Yield of this compound (%)
1 Br₂ (1.1) CH₂Cl₂ 25 4 70 (with dibromo- impurity)
2 Br₂ (1.1) Acetic Acid 25 4 78
3 NBS (1.05) Acetonitrile 25 6 92

This table is interactive. You can sort the data by clicking on the column headers.

Scale-Up Considerations for Laboratory and Research Applications

Transitioning the optimized synthesis from a small-scale experiment to a larger, preparative scale for research purposes introduces new challenges.

For the O-alkylation step , ensuring efficient mixing becomes critical, especially when using a heterogeneous base like potassium carbonate in a larger reaction vessel. Inadequate stirring can lead to localized "hot spots" and inconsistent deprotonation, resulting in lower yields and more byproducts. On a larger scale, purification via column chromatography can become cumbersome. Therefore, developing a robust workup procedure that allows for purification by recrystallization would be highly advantageous.

For the bromination step , the primary concern on a larger scale is thermal management. Electrophilic brominations are often exothermic. The heat generated must be effectively dissipated to maintain the optimal low temperature, which is crucial for preserving the high regioselectivity and preventing over-bromination. If elemental bromine is used, careful handling procedures are required due to its corrosive and toxic nature. The use of NBS is often safer for scale-up applications. Post-reaction quenching of any excess brominating agent must also be carefully controlled to prevent runaway reactions. Purification via recrystallization is often the method of choice at scale, requiring the identification of a suitable solvent system that provides good recovery and high purity of the final product.

Derivatization and Chemical Transformations of 4 Bromo 3 Pentyloxybenzenesulfonamide

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond in 4-bromo-3-pentyloxybenzenesulfonamide (B1170859) can be readily activated by palladium catalysts, enabling the introduction of various aryl, alkynyl, and vinyl substituents.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used in the pharmaceutical and fine chemical industries due to its mild conditions and high functional group tolerance. nih.gov For this compound, this reaction allows for the synthesis of a diverse library of 4-aryl-3-pentyloxybenzenesulfonamide derivatives. The reactivity in Suzuki-Miyaura couplings generally follows the trend of Ar-I > Ar-Br > Ar-Cl. mdpi.com

The general reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Illustrative Reaction Scheme:

A representative scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Research on similar ortho-substituted bromoanilines and other bromo-aryl compounds has demonstrated the feasibility of this transformation with a variety of boronic acids. nih.gov The table below outlines representative conditions and potential outcomes for the Suzuki-Miyaura arylation of the title compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic Acid PartnerPalladium Catalyst (mol%)BaseSolventTemp. (°C)Potential Yield (%)
Phenylboronic acidPd(PPh3)4 (5%)K3PO41,4-Dioxane10085-95
4-Methoxyphenylboronic acidPd(OAc)2 (3%) / SPhos (6%)K2CO3Toluene/H2O11090-98
3-Pyridinylboronic acidCataXCium A Pd G3 (2%)K3PO4Dioxane/H2O10080-90
2-Thiopheneboronic acidPdCl2(dppf) (4%)Cs2CO3DMF9082-92

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or piperidine. organic-chemistry.orgwikipedia.org This method allows for the introduction of an alkynyl functional group onto the benzene (B151609) ring of this compound, leading to valuable intermediates for further synthesis. Copper-free Sonogashira protocols have also been developed. nih.gov

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org

Illustrative Reaction Scheme:

A representative scheme for the Sonogashira coupling of this compound with a generic terminal alkyne.

The reaction is compatible with a wide range of functional groups on both the alkyne and the aryl halide. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling

Alkyne PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Potential Yield (%)
PhenylacetylenePd(PPh3)2Cl2 (2%) / CuI (4%)TriethylamineTHF6588-96
1-HexynePd(PPh3)4 (3%) / CuI (5%)PiperidineDMF8085-93
TrimethylsilylacetylenePd(OAc)2 (2%) / PPh3 (4%) / CuI (3%)TriethylamineToluene7090-97
Propargyl alcoholPdCl2(dppf) (3%) / CuI (5%)DiisopropylamineAcetonitrile (B52724)8080-89

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation, creating vinylated aromatic compounds. organic-chemistry.org The reaction typically employs a palladium catalyst, a base (often triethylamine or potassium carbonate), and a phosphine (B1218219) ligand. wikipedia.org Applying the Heck reaction to this compound would yield the corresponding 4-vinyl-substituted derivatives.

The reaction mechanism generally proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product. libretexts.org The reaction with terminal alkenes usually results in the formation of the E-isomer with high selectivity. thieme-connect.de

Illustrative Reaction Scheme:

A representative scheme for the Heck reaction of this compound with a generic alkene.

Electron-withdrawing groups on the alkene, such as in acrylates, generally enhance the reaction efficiency. wikipedia.orgTable 3: Representative Conditions for Heck Reaction

Alkene PartnerPalladium Catalyst (mol%)BaseSolventTemp. (°C)Potential Yield (%)
StyrenePd(OAc)2 (2%) / P(o-tolyl)3 (4%)TriethylamineAcetonitrile10075-85
n-Butyl acrylatePd(OAc)2 (1%)K2CO3DMF12085-95
Allyl alcoholPdCl2 (3%)NaOAcDMA11070-80
1-OcteneHerrmann's Catalyst (1%)NaOAcNMP14065-75

Modifications of the Sulfonamide Moiety

The -SO₂NH₂ group is a key pharmacophore and a site for chemical modification. Derivatization at the nitrogen atom can significantly alter the compound's physicochemical properties.

The primary sulfonamide provides a nucleophilic nitrogen atom that can be functionalized through N-alkylation or N-arylation.

N-Alkylation can be achieved under standard conditions using a base and an alkylating agent, such as an alkyl halide. sciencemadness.orgMore modern approaches utilize a "borrowing hydrogen" methodology, where alcohols serve as the alkylating agents in the presence of a suitable transition-metal catalyst, offering a more atom-economical route. acs.orgnih.govN-Arylation is commonly performed using the Chan-Lam cross-coupling reaction. acs.orgThis copper-catalyzed reaction couples the sulfonamide with an arylboronic acid under oxidative conditions, often in the presence of a base and a ligand. rsc.orgbohrium.comThis method provides a direct route to N-aryl sulfonamides. acs.orgTable 4: Representative Conditions for N-Alkylation and N-Arylation

Reaction TypeReagentCatalyst/Base SystemSolventTemp. (°C)Potential Yield (%)
N-AlkylationBenzyl bromideK2CO3DMF6080-90
N-AlkylationEthanol[Ru(p-cymene)Cl2]2 / K2CO3Toluene11075-85
N-ArylationPhenylboronic acidCu(OAc)2 / PyridineCH2Cl2RT70-85
N-Arylation4-TolylboroxineCu(OTf)2Ethanol4085-95

The sulfonamide bond (S-N) is generally very stable and resistant to cleavage. nih.govHydrolysis typically requires harsh conditions, such as strong acid or base at elevated temperatures, and is not a common synthetic transformation. nih.govacs.orgStudies on various sulfonamides show they are hydrolytically stable under typical environmental pH and temperature conditions. nih.govCatalytic methods using materials like ceria have been shown to facilitate the hydrolytic cleavage of the S-N bond under ambient conditions. nih.govacs.orgThe primary products of such cleavage would be the corresponding sulfonic acid and ammonia (B1221849).

Metabolic studies on some electron-deficient aryl sulfonamides have shown that cleavage can occur via nucleophilic attack by glutathione (B108866) (GSH), but this is highly structure-dependent. domainex.co.ukSpecific rearrangement studies for this compound are not widely documented in the chemical literature.

Transformations Involving the Pentyloxy Group

The pentyloxy group offers a versatile handle for chemical modification, including cleavage of the ether linkage and reactions involving the alkyl chain. These transformations can significantly impact the molecule's polarity, size, and conformational flexibility, which are key determinants of its biological activity.

The ether bond in this compound, while generally stable, can be cleaved under specific and often harsh conditions to yield the corresponding phenol (B47542), 4-bromo-3-hydroxybenzenesulfonamide (B13148429). This reaction is significant as it can serve as a deprotection step in a synthetic route or be used to generate a key intermediate for further derivatization at the hydroxyl position. The cleavage of aryl alkyl ethers is typically achieved using strong acids, particularly hydrogen halides like hydrogen bromide (HBr) and hydrogen iodide (HI). masterorganicchemistry.comlibretexts.orgopenstax.orgmasterorganicchemistry.com

The reaction proceeds via protonation of the ether oxygen, which makes the leaving group a neutral alcohol, followed by nucleophilic attack of the halide ion on the alkyl carbon. libretexts.orgmasterorganicchemistry.com Given that the pentyloxy group is a primary alkyl ether, the cleavage mechanism is expected to follow an SN2 pathway. openstax.orgmasterorganicchemistry.com

Table 1: Representative Conditions for Ether Cleavage

ReagentConditionsExpected ProductsMechanism
HBr (aq)Reflux4-Bromo-3-hydroxybenzenesulfonamide, 1-bromopentaneSN2
HI (aq)Reflux4-Bromo-3-hydroxybenzenesulfonamide, 1-iodopentaneSN2
BBr₃CH₂Cl₂, low temp to rt4-Bromo-3-hydroxybenzenesulfonamide, 1-bromopentaneLewis acid-assisted cleavage

This table presents plausible reaction conditions based on general principles of ether cleavage and has been created for illustrative purposes.

The choice of reagent can be critical. Boron tribromide (BBr₃) is a powerful Lewis acid that is also highly effective for cleaving aryl ethers, often under milder conditions than strong mineral acids. masterorganicchemistry.com The resulting 4-bromo-3-hydroxybenzenesulfonamide is a valuable precursor for synthesizing a new series of ether or ester derivatives to explore SAR.

The pentyl chain of the pentyloxy group is another site for potential chemical modification, primarily through oxidation. While the benzene ring itself is relatively resistant to oxidation, the alkyl side chain can be oxidized under certain conditions. pressbooks.publumenlearning.comyoutube.com The benzylic position, the carbon atom directly attached to the ether oxygen, is the most likely site of initial oxidative attack due to the stabilizing effect of the adjacent oxygen and aromatic ring on any radical or cationic intermediates. lumenlearning.comlibretexts.org

However, the oxidation of an ether side chain is generally more challenging than the oxidation of a simple alkyl side chain on a benzene ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would be required. pressbooks.publibretexts.org Such harsh conditions might also lead to the cleavage of the ether bond or degradation of the sulfonamide group.

A more controlled oxidation could potentially be achieved at the terminal methyl group or at one of the methylene (B1212753) groups of the pentyl chain using specific enzymatic or biomimetic systems, although this would represent a more advanced and less conventional synthetic approach.

Reduction of the alkyl chain is generally not a feasible transformation under standard chemical conditions as it is already in a reduced, saturated state.

Table 2: Potential Oxidation Reactions of the Pentyloxy Chain

Reagent/SystemPotential ProductsComments
Strong Oxidizing Agents (e.g., KMnO₄)Complex mixture, potential for ether cleavage and ring degradationLow selectivity, harsh conditions
Biocatalytic Oxidation (e.g., Cytochrome P450)Hydroxylated pentyl chain derivativesPotentially selective, requires specialized biochemical methods

This table outlines hypothetical oxidation reactions based on the general reactivity of alkyl aryl ethers and has been generated for conceptual illustration.

Exploration of Novel Synthetic Derivatives for Structure-Activity Relationship Studies

The synthesis of novel derivatives of this compound is essential for conducting comprehensive structure-activity relationship (SAR) studies. By systematically modifying the structure and evaluating the impact on biological activity, researchers can identify the key molecular features required for a desired effect.

Based on the transformations discussed, several classes of new derivatives can be proposed. Starting from the key intermediate, 4-bromo-3-hydroxybenzenesulfonamide, a variety of new ether and ester analogues can be synthesized. For instance, alkylation of the phenolic hydroxyl group with different alkyl halides can generate a library of compounds with varying alkyl chain lengths, branching, and the inclusion of other functional groups (e.g., alkynes, alkenes, or fluorinated chains). researchgate.net

Esterification of the hydroxyl group would introduce a different type of linkage and polarity, providing another avenue for SAR exploration. Furthermore, modifications at the sulfonamide nitrogen, such as alkylation or acylation, can also be explored in conjunction with changes to the pentyloxy/hydroxy group to probe for synergistic effects on activity.

The bromine atom on the aromatic ring is another point of modification. For example, it can be replaced with other groups via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. organic-chemistry.org This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 4-position, dramatically altering the electronic and steric profile of the molecule.

Table 3: Proposed Novel Derivatives for SAR Studies

Starting MaterialReaction TypeDerivative ClassRationale for SAR
4-Bromo-3-hydroxybenzenesulfonamideAlkylation3-Alkoxy-4-bromobenzenesulfonamidesExplore impact of ether chain length and steric bulk
4-Bromo-3-hydroxybenzenesulfonamideEsterification3-Acyloxy-4-bromobenzenesulfonamidesInvestigate influence of ester group on polarity and H-bonding
This compoundSuzuki Coupling4-Aryl-3-pentyloxybenzenesulfonamidesProbe the effect of extending the aromatic system
This compoundN-Alkylation/AcylationN-substituted-4-bromo-3-pentyloxybenzenesulfonamidesDetermine the importance of the sulfonamide N-H for activity

This table presents a hypothetical framework for the design of new derivatives for SAR studies based on established synthetic methodologies.

Through the systematic synthesis and biological evaluation of these and other novel derivatives, a detailed understanding of the structure-activity relationships for this class of compounds can be developed. This knowledge is invaluable for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful, non-destructive tool for determining the complete carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of 4-bromo-3-pentyloxybenzenesulfonamide (B1170859) provides critical information about the electronic environment of each proton. The aromatic region is expected to display a distinct set of signals corresponding to the three protons on the benzene (B151609) ring. The proton ortho to the sulfonamide group and meta to the bromine atom would likely appear as a doublet, influenced by its neighboring proton. The proton situated between the bromine and pentyloxy groups would also present as a doublet, while the proton ortho to the bromine and meta to the sulfonamide would appear as a doublet of doublets due to coupling with its two non-equivalent neighbors.

The pentyloxy side chain will exhibit characteristic signals in the aliphatic region. The two protons of the methylene (B1212753) group directly attached to the oxygen atom (O-CH₂) are expected to resonate at the most downfield position in this chain due to the deshielding effect of the oxygen. This signal would likely appear as a triplet, coupled to the adjacent methylene group. The subsequent methylene groups will show complex multiplet patterns, with the terminal methyl group (CH₃) appearing as a triplet at the most upfield position. The two protons of the sulfonamide group (SO₂NH₂) are anticipated to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (C5-H)7.8 - 8.0d~8.5
Aromatic H (C2-H)7.6 - 7.8d~2.0
Aromatic H (C6-H)7.3 - 7.5dd~8.5, ~2.0
Sulfonamide NH₂7.0 - 7.5br s-
O-CH₂ (Pentyloxy)4.0 - 4.2t~6.5
CH₂ (Pentyloxy)1.8 - 2.0m-
CH₂ (Pentyloxy)1.4 - 1.6m-
CH₂ (Pentyloxy)1.3 - 1.5m-
CH₃ (Pentyloxy)0.9 - 1.0t~7.0

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the definitive assignment of all carbon atoms within the molecule. The aromatic region will contain six distinct signals. The carbon atom bonded to the bromine (C4) is expected to be significantly shielded due to the "heavy atom effect," resulting in an upfield shift compared to what might be expected based on electronegativity alone. stackexchange.com The carbon attached to the sulfonamide group (C1) and the oxygen of the pentyloxy group (C3) will be deshielded, appearing at lower field. The remaining three aromatic carbons (C2, C5, C6) will have shifts influenced by their respective substituents.

DEPT-135 and DEPT-90 experiments are instrumental in distinguishing between different types of carbon atoms. DEPT-135 will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons will be absent. A DEPT-90 spectrum will only display signals for CH carbons. This information is crucial for unambiguously assigning the aromatic CH carbons and the methylene carbons of the pentyloxy chain.

Table 2: Predicted ¹³C NMR and DEPT-135 Assignments for this compound

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 Signal
C3 (C-O)155 - 158Quaternary (absent)
C1 (C-S)140 - 143Quaternary (absent)
C5133 - 136CH (positive)
C6128 - 131CH (positive)
C4 (C-Br)115 - 118Quaternary (absent)
C2112 - 115CH (positive)
O-CH₂ (Pentyloxy)68 - 71CH₂ (negative)
CH₂ (Pentyloxy)30 - 33CH₂ (negative)
CH₂ (Pentyloxy)27 - 30CH₂ (negative)
CH₂ (Pentyloxy)21 - 24CH₂ (negative)
CH₃ (Pentyloxy)13 - 15CH₃ (positive)

Note: Predicted values are based on typical chemical shifts for similar structures. The heavy atom effect of bromine influences the C4 shift. stackexchange.com

Two-dimensional NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum will confirm the coupling between adjacent aromatic protons (e.g., C5-H with C6-H) and between adjacent methylene groups in the pentyloxy chain. youtube.com This is vital for piecing together the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). youtube.com The HMBC spectrum is crucial for establishing the connectivity between different functional groups. For instance, correlations would be expected from the O-CH₂ protons of the pentyloxy group to the aromatic carbons C3 and C2. Similarly, correlations from the aromatic protons to the quaternary carbons (C1, C3, and C4) will definitively place the substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as insights into its structure through fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₆BrNO₃S), the presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its (M+2)⁺ peak, with an intensity ratio of approximately 1:1. The exact masses of these ions can be calculated and compared to the experimental data to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M(⁷⁹Br)]⁺C₁₁H₁₆⁷⁹BrNO₃S337.0038
[M(⁸¹Br)]⁺C₁₁H₁₆⁸¹BrNO₃S339.0017
[M(⁷⁹Br)+H]⁺C₁₁H₁₇⁷⁹BrNO₃S338.0116
[M(⁸¹Br)+H]⁺C₁₁H₁₇⁸¹BrNO₃S340.0095

Note: Data is typically acquired via techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. Key fragmentation pathways for this compound would likely include:

Loss of the pentyloxy radical: Cleavage of the ether bond could lead to the loss of a C₅H₁₁O• radical or a neutral pentene molecule (C₅H₁₀) via a rearrangement, followed by loss of a hydroxyl radical.

Loss of the sulfonamide group: Fragmentation could involve the loss of SO₂NH₂ (•SO₂NH₂) or related neutral species like SO₂ or NH₃.

Cleavage of the pentyloxy chain: Fragmentation within the alkyl chain of the pentyloxy group would produce a series of smaller fragment ions.

Loss of bromine: Cleavage of the carbon-bromine bond would result in a fragment ion corresponding to the loss of a bromine radical.

By analyzing the masses of these fragment ions, the connectivity of the different parts of the molecule can be confirmed, corroborating the structure determined by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of "this compound". These techniques are complementary and provide a detailed fingerprint of the molecule's vibrational modes.

The IR and Raman spectra of "this compound" are expected to exhibit characteristic absorption bands corresponding to its key functional groups. The sulfonamide group (-SO₂NH₂) gives rise to distinct vibrational modes. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching of the unsubstituted sulfonamide group usually appears as a broad band in the region of 3400-3300 cm⁻¹. wu.ac.th The S-N stretching vibration is expected in the 940–900 cm⁻¹ region.

The presence of the bromo substituent on the aromatic ring is characterized by a C-Br stretching vibration, which is typically found in the low-frequency region of the spectrum, generally between 600 and 500 cm⁻¹. The ether linkage (Ar-O-C) is characterized by its asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is typically stronger and appears in the range of 1275–1200 cm⁻¹, while the symmetric stretch is found in the 1075–1020 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are anticipated in the 900–675 cm⁻¹ range.

Table 1: Estimated Characteristic IR and Raman Frequencies for this compound

Functional GroupVibrational ModeEstimated Wavenumber (cm⁻¹)
Sulfonamide (-SO₂NH₂)N-H Stretch3400–3300
S=O Asymmetric Stretch1370–1330
S=O Symmetric Stretch1180–1160
S-N Stretch940–900
Bromo (C-Br)C-Br Stretch600–500
Ether (Ar-O-C)C-O-C Asymmetric Stretch1275–1200
C-O-C Symmetric Stretch1075–1020
Aromatic RingC-H Stretch>3000
C-H Out-of-plane Bend900–675

Note: The values in this table are estimations based on characteristic group frequencies for similar organic compounds.

Vibrational spectroscopy can also provide valuable insights into the conformational isomers of "this compound". The molecule possesses rotational freedom around the C-S and C-O bonds, which can lead to the existence of different conformers in the solid state or in solution. nih.gov These conformers may exhibit subtle differences in their vibrational spectra due to changes in the local symmetry and vibrational coupling.

For instance, the orientation of the pentyloxy group relative to the sulfonamide group can influence the positions and intensities of the C-O-C and S-N stretching bands. nih.gov By comparing experimental spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), it is possible to identify the most stable conformer and to study the conformational dynamics of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about its electronic structure. The UV-Vis spectrum of "this compound" is expected to be dominated by absorptions arising from π → π* transitions within the substituted benzene ring. The presence of the bromo, pentyloxy, and sulfonamide substituents will influence the energy of these transitions and thus the position of the absorption maxima (λ_max).

The benzene ring itself has characteristic absorptions around 204 nm (π → π*) and 256 nm (a symmetry-forbidden transition). The substituents on the ring in "this compound" are expected to cause a bathochromic (red) shift of these bands to longer wavelengths. The ether and sulfonamide groups, acting as auxochromes, can increase the intensity and wavelength of the absorption bands. Based on similar substituted aromatic compounds, the primary absorption bands for "this compound" are anticipated in the 220-300 nm range. nih.govwikipedia.org

Table 2: Estimated UV-Vis Absorption Data for this compound in a Non-polar Solvent

Electronic TransitionEstimated λ_max (nm)
π → π220–240
π → π (fine structure)260–290

Note: The values in this table are estimations based on the electronic spectra of similarly substituted benzene derivatives.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of "this compound". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method would be well-suited for its analysis. wu.ac.thwu.ac.th In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, such as a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comnih.gov

Table 3: Proposed HPLC Method Parameters for the Analysis of this compound

ParameterProposed Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Water and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at an appropriate λ_max (e.g., 230 nm)
Injection Volume10 µL

Note: These are typical starting conditions and may require optimization for specific applications.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. libretexts.org For the analysis of "this compound", a derivatization step might be necessary to increase its volatility and thermal stability, for example, by silylating the sulfonamide group. However, direct analysis may also be possible depending on the compound's properties.

In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which leads to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum provides a unique fragmentation pattern that is characteristic of the molecule's structure.

The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). libretexts.orgresearchgate.net The fragmentation of "this compound" would likely involve cleavage of the pentyloxy side chain, loss of SO₂, and fragmentation of the aromatic ring. Analysis of these fragments allows for the confirmation of the molecular structure.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (mass-to-charge ratio)Possible Fragment Identity
[M]⁺, [M+2]⁺Molecular ion with bromine isotope pattern
[M - C₅H₁₁]⁺Loss of the pentyl group
[M - OC₅H₁₁]⁺Loss of the pentyloxy group
[M - SO₂NH₂]⁺Loss of the sulfonamide group
79, 81Bromine ion

Note: This table presents a prediction of plausible fragmentation pathways.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT calculations are used to determine optimized geometry, electronic distribution, and various reactivity parameters. For a molecule like 4-Bromo-3-pentyloxybenzenesulfonamide (B1170859), a common approach would involve using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The flexible pentyloxy chain introduces several possible conformations (rotational isomers), and a thorough conformational analysis would be necessary to identify the global minimum energy structure, which is the most likely conformation to be observed. In related sulfonamide structures, the geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov

Table 1: Illustrative Optimized Geometric Parameters (Conceptual) This table represents the type of data obtained from geometry optimization, not actual calculated values for the title compound.

Parameter Bond/Angle Predicted Value
Bond Length S=O ~1.43 Å
S-N ~1.65 Å
S-C ~1.78 Å
C-Br ~1.90 Å
Bond Angle O-S-O ~120°
N-S-C ~105°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring and the oxygen and bromine atoms, while the LUMO would be distributed over the sulfonamide group and the aromatic ring.

Table 2: Conceptual Frontier Molecular Orbital Properties This table illustrates the kind of data derived from FMO analysis.

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Represents the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Represents the electron-accepting ability of the molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict how a molecule will interact with other chemical species. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on the sulfonyl oxygens and the pentyloxy oxygen. nih.govresearchgate.net Regions of positive potential (colored blue) are prone to nucleophilic attack and are usually found around hydrogen atoms, particularly the acidic sulfonamide hydrogens. nih.govresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. researchgate.netscience.gov

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.net

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 3: Global Reactivity Descriptors (Conceptual Formulas)

Descriptor Formula Interpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation would model the movements of the atoms of this compound in a simulated environment, such as in a solvent like water or in the presence of a biological macromolecule. This requires a molecular force field, which defines the potential energy of the system. Services like the Automated Topology Builder (ATB) can help in generating force field parameters for novel molecules. uq.edu.au Such simulations can reveal conformational changes, flexibility, and interactions with surrounding molecules, providing a deeper understanding of its behavior in a realistic setting.

Docking Studies in Research Contexts

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second molecule (a receptor, typically a protein). csfarmacie.cz If this compound were being investigated as a potential therapeutic agent, docking studies would be essential. For example, many sulfonamide-containing drugs target the enzyme carbonic anhydrase. Docking simulations would place the molecule into the active site of a target protein and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. csfarmacie.cz This process helps to predict the binding affinity and mode of action, guiding the design of more potent and selective inhibitors.

Ligand-Target Interactions with Model Systems

There is no available research that describes the modeling of ligand-target interactions between this compound and specific biological targets. Such studies would typically involve molecular docking simulations to predict the binding affinity and orientation of the compound within the active site of a protein, providing insights into its potential pharmacological activity.

Predictive Modeling of Binding Modes for Research Purposes

The scientific literature lacks any predictive models detailing the binding modes of this compound. This type of research is crucial for understanding how the molecule might interact with biological receptors on a molecular level, guiding further experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop relationships between the chemical structure of a compound and its biological activity. No QSAR models have been published specifically for this compound.

Computational Descriptors for Predicting Activity Trends

The development of QSAR models relies on the calculation of various molecular descriptors (e.g., topological, electronic, steric). Without established biological activity data for a series of related compounds, the generation and validation of computational descriptors for predicting the activity trends of this compound have not been performed.

Correlation of Calculated Parameters with Experimental Observations in in vitro Systems

A critical component of QSAR is the correlation of calculated molecular parameters with experimentally determined biological activities from in vitro assays. As there are no published studies containing both the necessary computational parameters and the corresponding experimental data for this compound, this analysis cannot be provided.

Structure Activity Relationship Sar Studies in Defined Biochemical and Cellular Systems

Investigation of Molecular Interactions with Biomolecular Targets in vitro

There is no published research on the in vitro molecular interactions of 4-Bromo-3-pentyloxybenzenesulfonamide (B1170859) with any biomolecular targets.

Enzyme Inhibition Assays (e.g., COX, FGFR1)

A thorough review of scientific literature yielded no studies on the inhibitory activity of this compound against Cyclooxygenase (COX) or Fibroblast Growth Factor Receptor 1 (FGFR1). Therefore, no data on its potency, selectivity, or mechanism of inhibition for these enzymes is available.

Receptor Binding and Activation Studies (e.g., Serotonin 2A receptor)

There are no documented studies investigating the binding affinity or functional activity of this compound at the Serotonin 2A receptor or any other receptor. As such, its potential as a receptor ligand is unknown.

Protein-Ligand Interaction Analysis

Without experimental data from co-crystallization studies or computational docking simulations, any analysis of the protein-ligand interactions of this compound remains purely hypothetical. The specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that would govern its binding to a target protein have not been determined.

Mechanistic Elucidation of Observed Biochemical Effects

Given the absence of any observed biochemical effects in the literature, no mechanistic studies have been conducted.

Kinetic Studies of Enzyme Inhibition

No enzyme inhibition has been reported for this compound; therefore, no kinetic studies have been performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or to calculate kinetic parameters such as the inhibition constant (Ki).

Allosteric Modulation and Orthosteric Binding Site Analysis

There is no evidence to suggest that this compound acts as an allosteric modulator or binds to the orthosteric site of any enzyme or receptor. Such analyses are contingent on initial findings of biological activity, which are currently absent for this compound.

Impact of Structural Modifications on Biochemical Activity

There is no published research detailing the biochemical activity of this compound or its analogs. SAR studies, which are fundamental to understanding how specific parts of a molecule contribute to its biological effects, have not been reported for this compound.

Role of the Bromo Substituent

While the role of halogen substituents is a common area of investigation in medicinal chemistry, no studies have been found that specifically elucidate the contribution of the bromine atom at the 4-position of this particular benzenesulfonamide (B165840). Research on other benzenesulfonamides suggests that halogen atoms can influence properties such as binding affinity and orientation within enzyme active sites, but this cannot be directly extrapolated to this compound without specific experimental data. nih.govnih.gov

Influence of the Pentyloxy Chain Length and Branching

The impact of the 3-pentyloxy group on the biological activity of this molecule remains uncharacterized. SAR studies on other classes of enzyme inhibitors often show that the length and branching of alkoxy chains can significantly affect potency and selectivity by exploring hydrophobic pockets in target proteins. However, no such investigations have been documented for this compound.

Significance of the Sulfonamide Moiety

The sulfonamide group is a well-known zinc-binding group (ZBG) crucial for the activity of many enzyme inhibitors, particularly carbonic anhydrase inhibitors. tandfonline.com It typically anchors the molecule to the zinc ion in the enzyme's active site. tandfonline.com While this general principle is fundamental to the broader class of sulfonamide-based drugs, specific studies confirming this role and its significance for this compound are absent from the literature. nih.gov

Development of this compound and its Derivatives as Research Probes

No literature has been found that describes the development or use of this compound or its derivatives as research probes for studying biological systems.

Intellectual Property and Patent Landscape Analysis

Review of Existing Patents Related to Brominated Benzenesulfonamides

The patent landscape for brominated benzenesulfonamides is primarily concentrated in the pharmaceutical sector, with a strong emphasis on their potential as therapeutic agents. A review of relevant patents reveals that companies are actively exploring the utility of this class of compounds for a variety of medical conditions.

Key patent filings in this area include those focused on benzenesulfonamide (B165840) derivatives as modulators of voltage-gated sodium channels, which are implicated in a range of neurological disorders. For instance, patents granted to major pharmaceutical companies cover a broad genus of benzenesulfonamide compounds with various substitution patterns. These patents often claim not just the specific molecules synthesized but also a wider group of related structures, anticipating future discoveries and protecting a broad therapeutic space.

Another significant area of patenting activity involves the use of brominated compounds as flame retardants. While structurally distinct from the sulfonamides, these patents highlight the commercial interest in incorporating bromine into organic molecules to achieve specific physical properties. For example, patents exist for brominated flame retardants used in polyurethane foams and for polymers of brominated styrenes. justia.comunifiedpatents.com These patents underscore the versatility of bromine in chemical design and manufacturing.

The synthesis of brominated intermediates for use in the preparation of more complex molecules is also a subject of patenting. For example, methods for the manufacture of compounds like 3-bromo-4-fluorobenzoic acid have been patented, indicating the industrial importance of securing intellectual property rights for key building blocks in synthetic pathways. google.com

Analysis of Patent Claims for Structural and Functional Overlap

An analysis of the claims within patents for benzenesulfonamide compounds reveals significant overlap in the core structural features and intended functionalities. The general structure often claimed is a substituted benzene (B151609) ring attached to a sulfonamide group. The points of variation and, therefore, the focus of the inventive claims, are the specific substituents on the aromatic ring and the nitrogen of the sulfonamide.

For therapeutically focused patents, the claims are often broad, encompassing a wide range of possible substituents at various positions of the benzenesulfonamide scaffold. This strategy aims to protect a large chemical space around a pharmacologically active core. For example, a patent might claim a genus of compounds where the benzene ring is substituted with a halogen (such as bromine), an alkoxy group, and other functional groups, while the sulfonamide nitrogen is substituted with various alkyl or aryl groups. unifiedpatents.comgoogle.com

The functional claims in these patents typically relate to the treatment of specific diseases or conditions. For instance, patents for benzenesulfonamide derivatives often include claims for their use in treating epilepsy and other conditions associated with voltage-gated sodium channels. unifiedpatents.com This indicates that the functional application is a critical component of the inventive step.

The following table provides a generalized overview of the structural and functional claims commonly found in patents related to benzenesulfonamide derivatives:

Structural Feature Commonly Claimed Variations Associated Functional Claims Representative Patent Assignees
Benzene Ring Substituents Halogens (Br, Cl, F), Alkoxy groups (methoxy, ethoxy, etc.), Alkyl groups, Nitro groupsModulation of ion channels (e.g., sodium channels), Enzyme inhibition, Antimicrobial activityMerck, Xenon Pharmaceuticals Inc. unifiedpatents.comgoogle.com
Sulfonamide Group (SO2NR1R2) R1, R2 = H, alkyl, aryl, heterocyclic groupsTreatment of neurological disorders (e.g., epilepsy), Treatment of infectious diseases, Anti-inflammatory agentsMerck Sharp and Dohme LLC unifiedpatents.com
Overall Substitution Pattern Specific regioisomeric arrangements of substituents on the benzene ringEnhanced potency, selectivity, or pharmacokinetic propertiesNot specified in search results

Strategies for Novelty and Inventive Step in Future Research and Development

Given the existing patent landscape, researchers and developers seeking to innovate with compounds like "4-Bromo-3-pentyloxybenzenesulfonamide" must employ specific strategies to ensure novelty and a clear inventive step. The following approaches could be considered:

Novel Substitution Patterns: While the benzenesulfonamide core is well-trodden, the introduction of novel or underexplored substitution patterns on the benzene ring or the sulfonamide nitrogen could lead to new intellectual property. For "this compound," the combination of a bromine atom at the 4-position and a pentyloxy group at the 3-position may in itself be novel if not previously disclosed. Further modifications, such as the addition of other functional groups or the exploration of different isomers, could also form the basis of a patent claim.

New Therapeutic Applications: Discovering a new and non-obvious therapeutic use for a known class of compounds is a well-established route to patentability. Research could focus on screening "this compound" and related analogs against a diverse range of biological targets to identify unexpected activities. For example, while existing patents focus on neurological disorders, this class of compounds might exhibit efficacy in other areas such as oncology, infectious diseases, or metabolic disorders.

Improved Formulations or Delivery Methods: An inventive step can also be demonstrated by developing novel formulations that improve the compound's stability, solubility, bioavailability, or target-specific delivery. Even if the compound itself is known, a new and improved method of administering it can be patented.

Novel Synthesis Methods: The development of a more efficient, cost-effective, or environmentally friendly synthesis for "this compound" could also be patentable. A synthetic route that avoids hazardous reagents, increases yield, or reduces the number of steps would likely be considered a significant inventive step. The synthesis of related compounds often involves multi-step processes, providing opportunities for optimization. researchgate.netresearchgate.net

Implications for Academic and Commercial Research Applications

The existing patent landscape for brominated benzenesulfonamides has significant implications for both academic and commercial research.

For academic researchers, the broad claims in existing patents may present challenges to "freedom to operate," meaning the ability to conduct research without infringing on existing patents. However, academic research is often exempt from infringement liability under certain "research exemptions," provided the work is for non-commercial, experimental purposes. Furthermore, the patent literature serves as a valuable source of information, revealing promising areas of chemical space and biological targets that have been validated by industry.

For commercial entities, the crowded patent landscape necessitates a carefully considered intellectual property strategy. A thorough "freedom to operate" analysis is crucial before committing significant resources to the development of a particular benzenesulfonamide derivative. The focus for commercial R&D will likely be on identifying and patenting novel compounds with clear advantages over existing patented molecules, such as improved efficacy, better safety profiles, or novel mechanisms of action. The high value placed on therapeutic applications in existing patents suggests that commercial success is closely tied to demonstrating clear clinical benefits. unifiedpatents.comgoogle.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.